Cas no 1005785-85-2 (5-tert-butylpyridine-2-carboxylic acid)
5-tert-butylpyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(tert-Butyl)picolinic acid
- 5-tert-Butylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-
- 5-terbutylpieolinic acid
- 5-tert-butylpicolinic acid
- 4-tert-butyl-2-picolinic acid
- AK-57004
- ANW-72064
- CTK8C4466
- SureCN3203433
- SCHEMBL3203433
- DTXSID80729106
- MFCD15526816
- 1005785-85-2
- DB-058463
- BWSHOYXWNFLBBR-UHFFFAOYSA-N
- EN300-180082
- 5-(tert-Butyl)picolinicacid
- AKOS016007310
- D82332
- BS-14169
- CS-0154888
- 5-tert-butylpyridine-2-carboxylic acid
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- MDL: MFCD15526816
- Inchi: 1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13)
- InChI Key: BWSHOYXWNFLBBR-UHFFFAOYSA-N
- SMILES: OC(C1=CC=C(C=N1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 50.2Ų
5-tert-butylpyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178251-1g |
5-(tert-butyl)picolinic acid |
1005785-85-2 | 95% | 1g |
$879 | 2021-08-05 | |
| Alichem | A029207688-1g |
5-(tert-Butyl)picolinic acid |
1005785-85-2 | 95% | 1g |
$1527.90 | 2023-09-04 | |
| Alichem | A029207688-5g |
5-(tert-Butyl)picolinic acid |
1005785-85-2 | 95% | 5g |
$3520.44 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FT577-250mg |
5-tert-butylpyridine-2-carboxylic acid |
1005785-85-2 | 95+% | 250mg |
4207CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FT577-100mg |
5-tert-butylpyridine-2-carboxylic acid |
1005785-85-2 | 95+% | 100mg |
1593CNY | 2021-05-07 | |
| Chemenu | CM178251-250mg |
5-(tert-butyl)picolinic acid |
1005785-85-2 | 95% | 250mg |
$507 | 2022-06-14 | |
| Chemenu | CM178251-1g |
5-(tert-butyl)picolinic acid |
1005785-85-2 | 95% | 1g |
$918 | 2022-06-14 | |
| eNovation Chemicals LLC | Y1211522-1g |
5-(tert-Butyl)picolinic acid |
1005785-85-2 | 95% | 1g |
$950 | 2024-07-23 | |
| eNovation Chemicals LLC | D220698-1g |
5-(tert-Butyl)picolinic acid |
1005785-85-2 | 95% | 1g |
$825 | 2024-08-03 | |
| eNovation Chemicals LLC | D220698-5g |
5-(tert-Butyl)picolinic acid |
1005785-85-2 | 95% | 5g |
$2585 | 2024-08-03 |
5-tert-butylpyridine-2-carboxylic acid Suppliers
5-tert-butylpyridine-2-carboxylic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-tert-butylpyridine-2-carboxylic acid
Introduction to 5-tert-butylpyridine-2-carboxylic acid (CAS No. 1005785-85-2)
5-tert-butylpyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1005785-85-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivative family, characterized by a nitrogen-containing heterocyclic ring, which lends it unique chemical properties and reactivity. The presence of a tert-butyl group at the 5-position and a carboxylic acid moiety at the 2-position further enhances its utility in synthetic chemistry and biological applications.
The structure of 5-tert-butylpyridine-2-carboxylic acid imparts distinct physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The tert-butyl group provides steric hindrance, influencing reaction selectivity and stability, while the carboxylic acid functional group allows for further derivatization through esterification, amidation, or other carboxylic acid transformations. These features make it particularly useful in medicinal chemistry for designing novel drug candidates.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. 5-tert-butylpyridine-2-carboxylic acid has been explored as a building block in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential in modulating enzyme activity and receptor interactions, which are crucial for therapeutic intervention. The compound’s ability to serve as a scaffold for structure-activity relationship (SAR) studies has made it a focal point in drug discovery efforts.
One of the most compelling aspects of 5-tert-butylpyridine-2-carboxylic acid is its role in the synthesis of bioactive molecules with pharmacological relevance. Researchers have leveraged its unique structural features to develop compounds with anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid group at the 2-position can be readily modified to introduce polar functionalities, enhancing solubility and bioavailability, while the tert-butyl group ensures metabolic stability and reduces unwanted side reactions. These attributes have positioned this compound as a versatile tool in synthetic organic chemistry.
The pharmaceutical industry has been particularly keen on exploring 5-tert-butylpyridine derivatives, given their potential to address unmet medical needs. Preclinical studies have highlighted the compound’s efficacy in models of inflammation and infection, paving the way for further clinical investigations. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery process, allowing researchers to rapidly assess the binding affinity and pharmacokinetic profiles of derivatives derived from this scaffold.
Moreover, advancements in green chemistry have influenced the synthesis methodologies for compounds like 5-tert-butylpyridine-2-carboxylic acid. Modern synthetic routes emphasize efficiency, sustainability, and minimal waste generation, aligning with global efforts to promote environmentally responsible chemical practices. Techniques such as catalytic hydrogenation and enzymatic transformations have been employed to streamline the production process while maintaining high yields and purity standards.
The chemical reactivity of 5-tert-butylpyridine-2-carboxylic acid also makes it an attractive candidate for material science applications. Its ability to undergo cross-coupling reactions with various substrates allows for the creation of polymers and functional materials with tailored properties. These materials find applications in coatings, adhesives, and specialty polymers where precise control over molecular architecture is essential.
In conclusion,5-tert-butylpyridine-2-carboxylic acid (CAS No. 1005785-85-2) represents a significant advancement in both pharmaceutical and chemical research. Its unique structural features enable diverse applications across multiple disciplines, from drug development to material science. As research continues to uncover new possibilities for this compound and its derivatives,its importance is likely to grow, driving innovation in synthetic methodologies and therapeutic interventions.
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